

# Application Notes & Protocols: Utilizing Tween 65 for the Stabilization of Protein Solutions

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tween 65

Cat. No.: B1164928

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

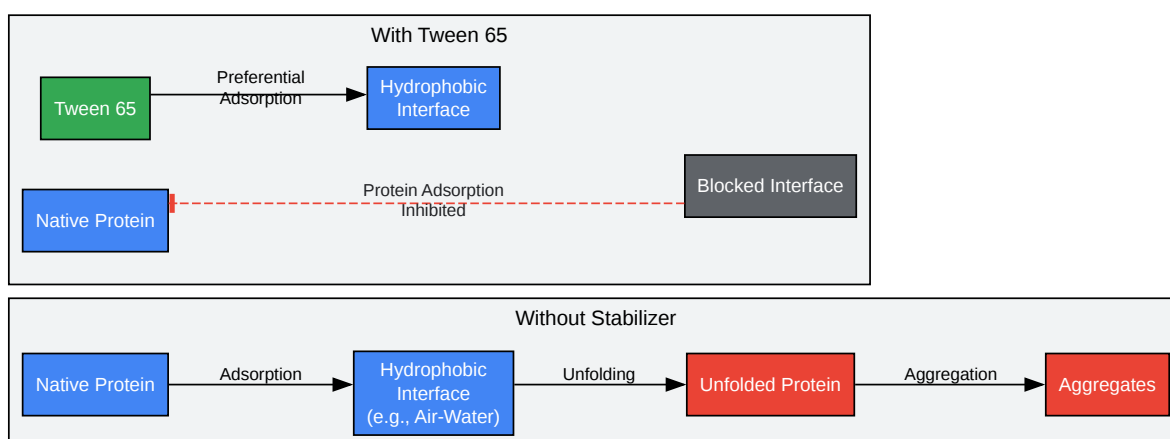
Protein-based therapeutics, such as monoclonal antibodies and enzymes, are susceptible to physical and chemical degradation, leading to loss of efficacy and potential immunogenicity. A primary degradation pathway is aggregation, which can be induced by various stresses including exposure to hydrophobic interfaces (e.g., air-water, ice-water), mechanical agitation, and temperature fluctuations.[1] Non-ionic surfactants are critical excipients used in biopharmaceutical formulations to mitigate this instability.[2][3]

Tween® 65 (Polysorbate 65) is a non-ionic surfactant and emulsifier used in the pharmaceutical, cosmetic, and food industries.[4][5][6] It is a polyoxyethylene sorbitan tristearate, an oily liquid or waxy solid derived from PEG-ylated sorbitan esterified with stearic acid.[5][6] With a Hydrophile-Lipophile Balance (HLB) value of 10.5, it is effective at forming and stabilizing oil-in-water emulsions.[6] These characteristics make it a candidate for stabilizing protein solutions by preventing surface-induced aggregation and maintaining protein structure.

## Mechanism of Action

Non-ionic surfactants like **Tween 65** stabilize proteins in solution primarily through two mechanisms:

- **Competitive Adsorption at Interfaces:** Proteins tend to adsorb at hydrophobic interfaces (e.g., air-liquid), where they can unfold and subsequently aggregate. **Tween 65**, being surface-active, preferentially adsorbs to these interfaces. This creates a protective layer that competitively inhibits protein adsorption, thereby preventing the initial step of surface-induced aggregation.[7]
- **Direct Protein Interaction:** Proteins may have exposed hydrophobic patches on their surface. Surfactant monomers can interact with these patches, effectively increasing the protein's hydrophilicity and creating a steric shield.[8] This interaction can prevent protein-protein self-association, which is a key step in the formation of aggregates.[8]



[Click to download full resolution via product page](#)

**Caption:** Mechanism of protein stabilization by **Tween 65**.

## Data Presentation

Quantitative assessment is crucial for determining the efficacy of **Tween 65**. The following tables provide templates for summarizing stability data. As specific quantitative data for **Tween 65** in protein stabilization is limited in published literature, the values shown are illustrative examples based on typical results for other polysorbates like Tween 20 and 80.[9]

Table 1: Effect of **Tween 65** on Preventing Agitation-Induced Aggregation of a Monoclonal Antibody (mAb)

| Formulation ID | mAb Conc. (mg/mL) | Tween 65 Conc. (% w/v) | Agitation Time (hours) | % Monomer (by SEC-HPLC) | Visual Appearance             |
|----------------|-------------------|------------------------|------------------------|-------------------------|-------------------------------|
| Control        | 10                | 0.00                   | 24                     | 85.2                    | Opalescent, visible particles |
| T65-001        | 10                | 0.01                   | 24                     | 98.5                    | Clear, no particles           |
| T65-002        | 10                | 0.02                   | 24                     | 99.1                    | Clear, no particles           |
| T65-005        | 10                | 0.05                   | 24                     | 99.3                    | Clear, no particles           |

Table 2: Thermal Stability of a Recombinant Protein in the Presence of **Tween 65**

| Formulation ID | Protein Conc. (mg/mL) | Tween 65 Conc. (% w/v) | Onset of Unfolding (Tm1, °C) | Notes                                 |
|----------------|-----------------------|------------------------|------------------------------|---------------------------------------|
| Control        | 1                     | 0.00                   | 65.1                         | Single transition observed.           |
| T65-002        | 1                     | 0.02                   | 65.8                         | Minor increase in thermal stability.  |
| T65-005        | 1                     | 0.05                   | 66.2                         | Modest increase in thermal stability. |

## Experimental Protocols

Detailed protocols are essential for reproducible results. The following are standard methods for evaluating the stabilizing effect of **Tween 65**.

#### Protocol 1: Assessing Protein Aggregation under Mechanical Stress by SEC-HPLC

This protocol evaluates the ability of **Tween 65** to prevent aggregation caused by mechanical agitation.

- Objective: To quantify the formation of soluble aggregates in a protein solution after agitation.
- Materials:
  - Purified protein stock solution.
  - **Tween 65** (high-purity, low-peroxide grade recommended).
  - Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).
  - Sterile, low-protein-binding vials.
  - Orbital shaker.
  - HPLC system with a Size Exclusion Chromatography (SEC) column suitable for the protein of interest.
- Procedure:
  - Prepare **Tween 65** Stock: Prepare a 1% (w/v) stock solution of **Tween 65** in the formulation buffer. Gentle warming may be required to dissolve the waxy solid.<sup>[6]</sup> Filter through a 0.22 µm syringe filter.
  - Prepare Protein Formulations: Prepare test samples by adding the **Tween 65** stock solution to the protein solution to achieve final desired concentrations (e.g., 0.01%, 0.02%, 0.05%). Prepare a control sample without **Tween 65**. Ensure the final protein and buffer concentrations are consistent across all samples.
  - Initial Analysis (T=0): Analyze an aliquot of each formulation by SEC-HPLC to determine the initial percentage of monomer, aggregates, and fragments.

- Apply Mechanical Stress: Place the vials horizontally on an orbital shaker. Agitate at a specified speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours).
- Final Analysis: After agitation, visually inspect each sample for turbidity or precipitates. Centrifuge briefly to pellet any insoluble material.
- Analyze the supernatant of each sample by SEC-HPLC.
- Data Analysis:
  - Calculate the percentage of high molecular weight species (aggregates) and the percentage of remaining monomer for each sample.
  - Compare the results of **Tween 65**-containing samples to the control to determine the extent of stabilization.

#### Protocol 2: Evaluating Thermal Stability by Differential Scanning Calorimetry (DSC)

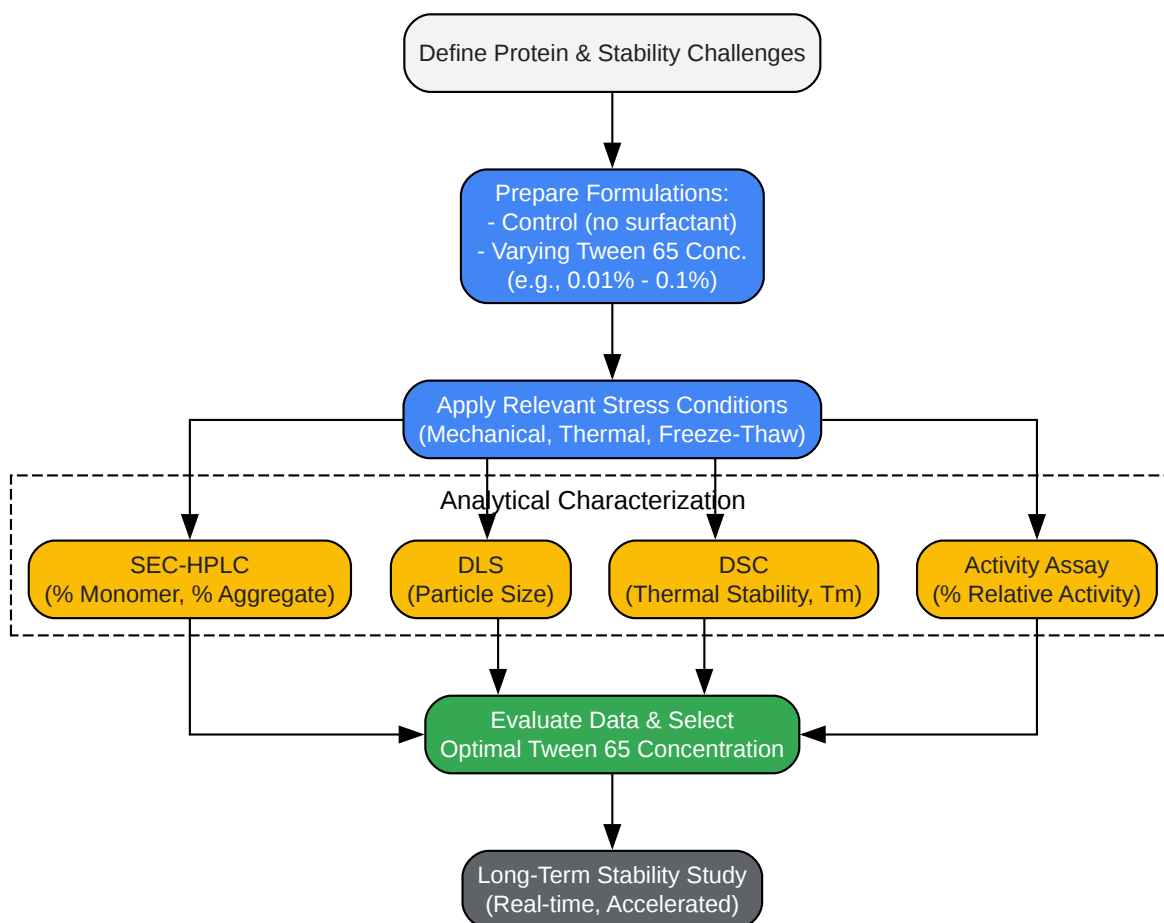
This protocol measures changes in the thermal unfolding temperature ( $T_m$ ) of a protein, indicating changes in its conformational stability.

- Objective: To determine if **Tween 65** affects the thermodynamic stability of the protein.
- Materials:
  - Protein formulations with and without **Tween 65** (prepared as in Protocol 1).
  - Differential Scanning Calorimeter.
  - Formulation buffer for reference cell.
- Procedure:
  - Sample Preparation: Prepare samples as described in Protocol 1. A typical protein concentration for DSC is 1-10 mg/mL.[\[10\]](#)

- Instrument Setup: Set up the DSC according to the manufacturer's instructions. Load the protein sample into the sample cell and the matching formulation buffer (without protein) into the reference cell.[\[10\]](#)
- Thermal Scan: Apply a thermal ramp, for example, from 20°C to 100°C at a scan rate of 1°C/minute.[\[10\]](#)
- Data Acquisition: Record the differential heat capacity as a function of temperature.
- Data Analysis:
  - Analyze the resulting thermogram to identify the midpoint of the unfolding transition ( $T_m$ ).
  - An increase in  $T_m$  in the presence of **Tween 65** suggests a stabilizing interaction.[\[10\]](#)  
Compare the  $T_m$  values and the shape of the unfolding curve between the control and the test samples.

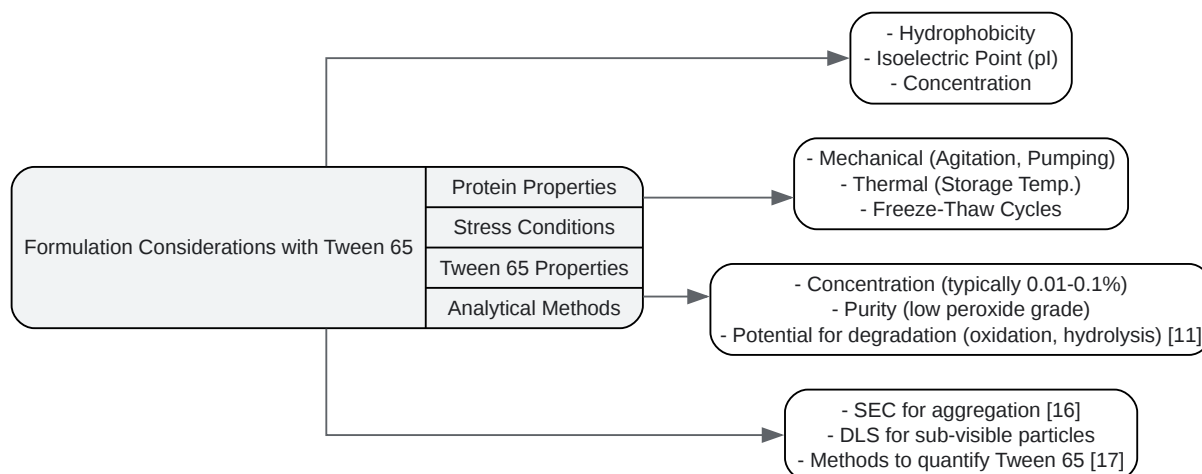
## Experimental Workflow and Formulation Considerations

A systematic approach is necessary when developing a stable protein formulation. The workflow below outlines the key steps, and the subsequent diagram details important considerations when using **Tween 65**.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for screening **Tween 65**.



[Click to download full resolution via product page](#)

**Caption:** Key considerations for using **Tween 65**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Stability Indicating Method for Polysorbate 80 in Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TWEEN 65 - Ataman Kimya [atamanchemicals.com]
- 5. irochemical.com [irochemical.com]
- 6. irosurfactant.com [irosurfactant.com]
- 7. researchgate.net [researchgate.net]



- 8. Investigation on the Mechanism of Crystallization of Soluble Protein in the Presence of Nonionic Surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 10. A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes & Protocols: Utilizing Tween 65 for the Stabilization of Protein Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1164928#utilizing-tween-65-for-the-stabilization-of-protein-solutions]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)